(S)-1,2-Dodecanediol

Overview

Description

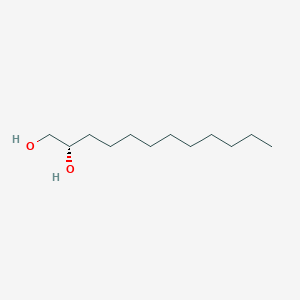

(S)-1,2-Dodecanediol is an organic compound with the molecular formula C12H26O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to different carbon atoms in a specific spatial arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1,2-Dodecanediol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carboxylic acid groups to hydroxyl groups.

Another method involves the asymmetric dihydroxylation of 1-dodecene using a chiral catalyst. This process introduces the hydroxyl groups in a stereoselective manner, resulting in the formation of this compound with high enantiomeric purity.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation of dodecanedioic acid. This method involves the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under high pressure and temperature to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2-Dodecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of this compound can lead to the formation of dodecane, a saturated hydrocarbon.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form dodecanediol dichloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Dodecanedioic acid.

Reduction: Dodecane.

Substitution: Dodecanediol dichloride.

Scientific Research Applications

(S)-1,2-Dodecanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for active pharmaceutical ingredients.

Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of (S)-1,2-Dodecanediol depends on its specific application. In drug delivery systems, it acts as a stabilizer by forming hydrogen bonds with active pharmaceutical ingredients, enhancing their solubility and bioavailability. In biological systems, it may interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

1,2-Hexanediol: A shorter-chain diol with similar chemical properties but different physical characteristics.

1,2-Octanediol: An eight-carbon diol with comparable reactivity but distinct applications.

1,2-Decanediol: A ten-carbon diol with properties and uses similar to (S)-1,2-Dodecanediol.

Uniqueness

This compound is unique due to its specific chain length and chiral nature, which confer distinct physical and chemical properties. Its longer carbon chain provides enhanced hydrophobicity, making it suitable for applications requiring water-repellent characteristics. The chiral nature allows for enantioselective interactions, which are crucial in pharmaceutical and biological applications.

Biological Activity

(S)-1,2-Dodecanediol, a chiral compound with the molecular formula and a molecular weight of approximately 202.33 g/mol, exhibits significant biological activities, particularly in antibacterial applications. This article delves into the biological mechanisms, case studies, and comparative analysis of this compound's properties and applications.

Antibacterial Activity

Research indicates that this compound possesses effective antibacterial properties against a range of bacterial strains. Its mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis and subsequent death. The hydrophilic nature of this compound allows it to interact favorably with biological membranes, enhancing its antibacterial efficacy.

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity comparable to traditional antibiotics against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be low, indicating high potency .

- Formulation Enhancements : Incorporating this compound into drug formulations has been shown to improve the solubility and bioavailability of poorly soluble drugs. This property is crucial in pharmaceutical applications where enhanced stability against microbial contamination is required.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Hexanediol | C6H14O2 | Shorter carbon chain; less hydrophobic |

| 1,2-Octanediol | C8H18O2 | Intermediate chain length; different physical properties |

| This compound | C12H26O2 | Chiral; effective antibacterial agent |

| 1,12-Dodecanedioic Acid | C12H22O4 | Contains two carboxylic acid groups; used in polymer synthesis |

This compound stands out due to its specific chirality and functional hydroxyl groups that confer distinct biological activities not present in these similar compounds.

Applications Beyond Antibacterial Activity

Beyond its antibacterial properties, this compound serves as a chiral dopant in nematic liquid crystals and as a building block for synthesizing various polymers. Its incorporation into polymer chains can create materials with controlled chirality and specific functionalities suitable for drug delivery systems and biocompatible materials.

Properties

IUPAC Name |

(2S)-dodecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITKDVFRMRXIJQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369964 | |

| Record name | (S)-(-)-1,2-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85514-85-8 | |

| Record name | (2S)-1,2-Dodecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85514-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-1,2-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.